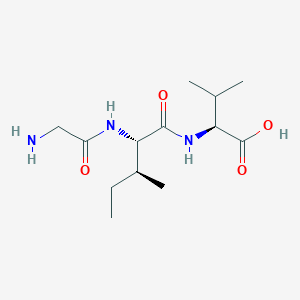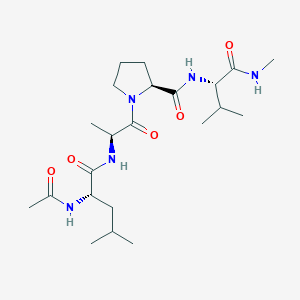
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of two methoxy groups and a methanesulfonyl group attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction conditions usually involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and safe production of the compound. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Elimination Reactions: The compound can undergo elimination reactions to form sulfene intermediates, which can further react with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pyridine, triethylamine, and other non-nucleophilic bases. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, depending on the nucleophile used. These products are valuable intermediates in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride involves the formation of reactive intermediates such as sulfene. These intermediates can react with various nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly electrophilic, making it a good leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar reactions but lacks the additional methoxy groups.
Tosyl chloride: Another sulfonyl chloride compound with a toluene group instead of the methanesulfonyl group.
Uniqueness
5-(Methanesulfonyl)-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methanesulfonyl groups, which can influence its reactivity and the types of reactions it can undergo. The additional functional groups can also provide opportunities for further chemical modifications .
Eigenschaften
CAS-Nummer |
85477-08-3 |
|---|---|
Molekularformel |
C9H11ClO6S2 |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
2,4-dimethoxy-5-methylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO6S2/c1-15-6-4-7(16-2)9(18(10,13)14)5-8(6)17(3,11)12/h4-5H,1-3H3 |
InChI-Schlüssel |
LGZZANCONWJHFV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1S(=O)(=O)C)S(=O)(=O)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


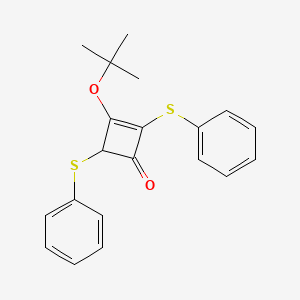
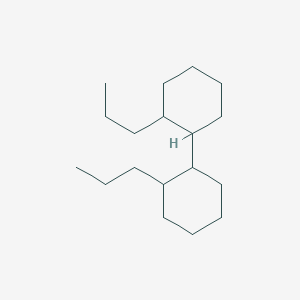
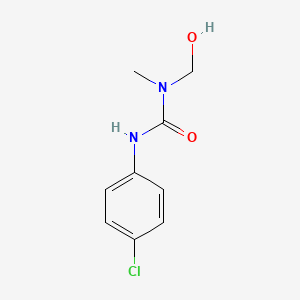
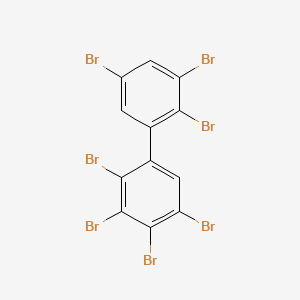
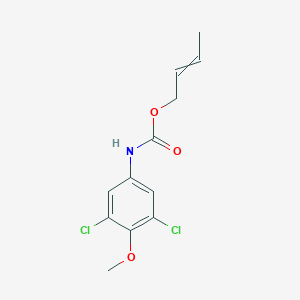
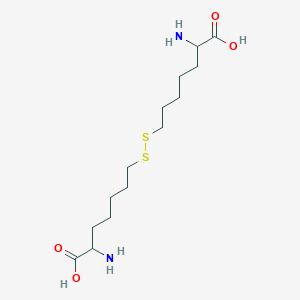
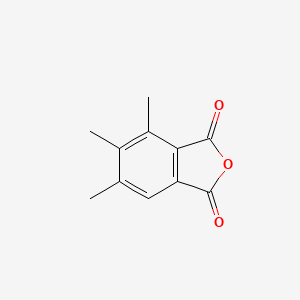
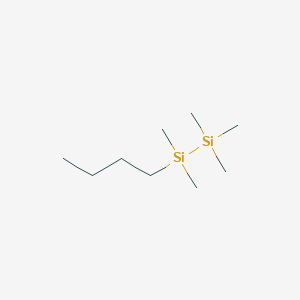
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
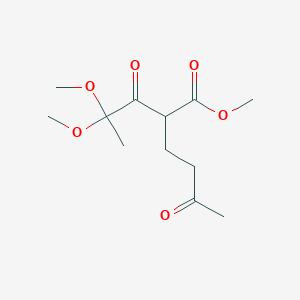
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
